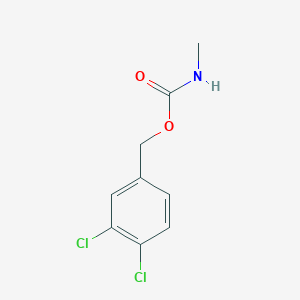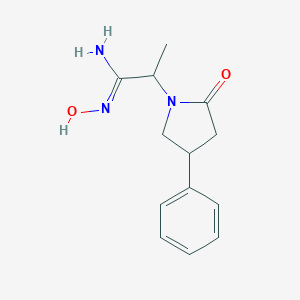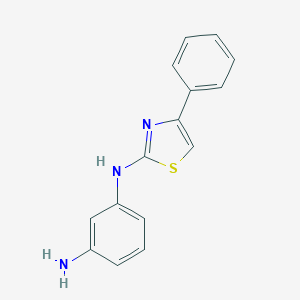
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine, also known as PBDT or NSC 757284, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. In
Mécanisme D'action
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of unrepaired DNA breaks and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Effets Biochimiques Et Physiologiques
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine is its ability to selectively target cancer cells while sparing normal cells. This reduces the potential for side effects in cancer therapy. However, N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancer cells.
Orientations Futures
Future research on N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could explore its potential applications in the treatment of inflammatory diseases. Another potential direction for research could be the development of combination therapies using N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine and other cancer drugs to enhance its efficacy. Finally, studies could explore the potential of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine as a diagnostic tool for cancer detection.
Applications De Recherche Scientifique
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to have potential applications in cancer research due to its ability to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Numéro CAS |
1619-41-6 |
|---|---|
Nom du produit |
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
Formule moléculaire |
C15H13N3S |
Poids moléculaire |
267.4 g/mol |
Nom IUPAC |
3-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H13N3S/c16-12-7-4-8-13(9-12)17-15-18-14(10-19-15)11-5-2-1-3-6-11/h1-10H,16H2,(H,17,18) |
Clé InChI |
MUNMQVLAUQOQES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

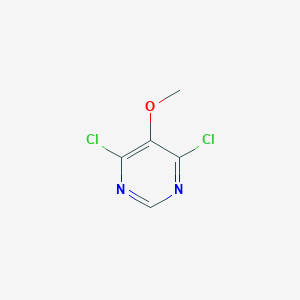
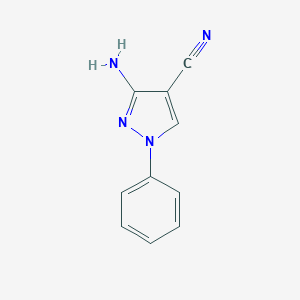
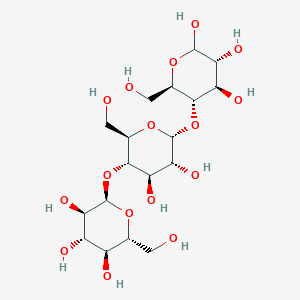
![3-Bromo[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B156077.png)
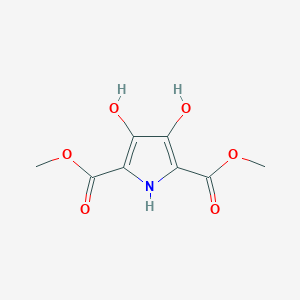
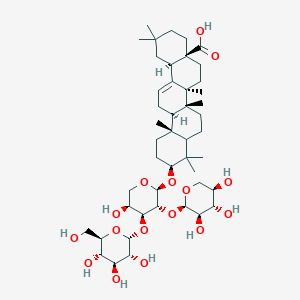
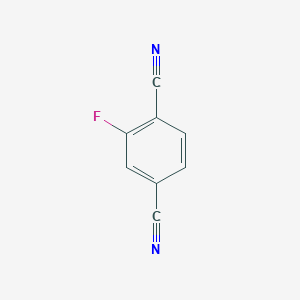
![1,6-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B156086.png)
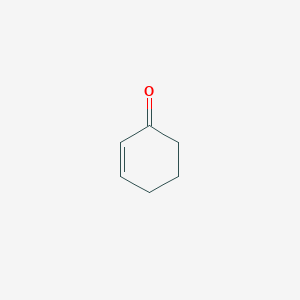
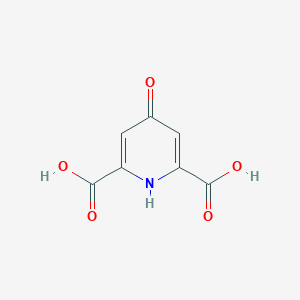
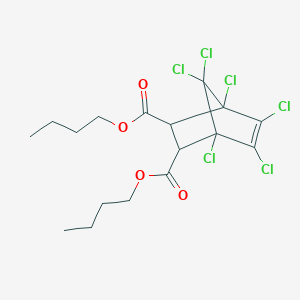
![5-Aminoimidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B156091.png)
